molecular formula C21H18ClN3O4S B2429953 7-chloro-8-[1-(methylsulfonyl)-3-phenyl-4,5-dihydro-1H-pyrazol-5-yl]-2,3-dihydro[1,4]dioxino[2,3-g]quinoline CAS No. 442650-02-4

7-chloro-8-[1-(methylsulfonyl)-3-phenyl-4,5-dihydro-1H-pyrazol-5-yl]-2,3-dihydro[1,4]dioxino[2,3-g]quinoline

Cat. No.: B2429953
CAS No.: 442650-02-4
M. Wt: 443.9
InChI Key: LSCKGEMWQVDRCI-UHFFFAOYSA-N
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Description

7-chloro-8-[1-(methylsulfonyl)-3-phenyl-4,5-dihydro-1H-pyrazol-5-yl]-2,3-dihydro[1,4]dioxino[2,3-g]quinoline is a unique compound featuring a blend of functional groups that exhibit a range of interesting chemical properties. Its intricate structure consists of a quinoline backbone fused with a dioxino ring, a chloro substituent, and a pyrazole moiety linked via a methylsulfonyl group. This compound's complexity and the diversity of reactive sites make it a versatile candidate for various chemical reactions and applications.

Properties

IUPAC Name

7-chloro-8-(2-methylsulfonyl-5-phenyl-3,4-dihydropyrazol-3-yl)-2,3-dihydro-[1,4]dioxino[2,3-g]quinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18ClN3O4S/c1-30(26,27)25-18(11-17(24-25)13-5-3-2-4-6-13)15-9-14-10-19-20(29-8-7-28-19)12-16(14)23-21(15)22/h2-6,9-10,12,18H,7-8,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSCKGEMWQVDRCI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N1C(CC(=N1)C2=CC=CC=C2)C3=C(N=C4C=C5C(=CC4=C3)OCCO5)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18ClN3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

443.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Industrial Production Methods

Industrial production methods for this compound would likely focus on scalable and cost-effective approaches, potentially involving continuous flow chemistry to ensure high yields and purity. Optimization of reaction conditions, such as temperature, pressure, and catalyst selection, would be essential to achieve efficient large-scale synthesis.

Chemical Reactions Analysis

7-chloro-8-[1-(methylsulfonyl)-3-phenyl-4,5-dihydro-1H-pyrazol-5-yl]-2,3-dihydro[1,4]dioxino[2,3-g]quinoline can undergo a variety of chemical reactions:

  • Oxidation: The compound may be oxidized at the methylsulfonyl group to form sulfoxides or sulfones using oxidizing agents like m-chloroperbenzoic acid (mCPBA).

  • Reduction: Reduction reactions could target the pyrazole ring or the quinoline backbone, using reagents like lithium aluminum hydride (LiAlH4) or hydrogenation with palladium on carbon (Pd/C).

  • Substitution: The chloro group is a potential site for nucleophilic substitution reactions, where nucleophiles like amines, thiols, or alkoxides can displace the chlorine atom.

Common reagents used in these reactions include:

  • Oxidizing agents: mCPBA, hydrogen peroxide (H2O2).

  • Reducing agents: LiAlH4, sodium borohydride (NaBH4), Pd/C.

  • Nucleophiles: amines, thiols, alkoxides.

Major products formed from these reactions could include various oxidized, reduced, or substituted derivatives with altered functional groups and properties.

Scientific Research Applications

This compound finds applications across multiple fields:

  • Chemistry: Its diverse functional groups make it a valuable intermediate for the synthesis of more complex molecules, potentially leading to new materials or catalysts.

  • Biology: It could serve as a lead compound in drug discovery, targeting specific enzymes or receptors due to its ability to interact with biological macromolecules.

  • Medicine: With appropriate modifications, it might exhibit pharmacological properties, such as anti-inflammatory or anticancer activities, due to its structural resemblance to other bioactive molecules.

  • Industry: It can be used in the development of specialty chemicals, such as dyes or pigments, given its unique aromatic structure.

Mechanism of Action

The exact mechanism by which this compound exerts its effects would depend on its specific application. In a biological context, it might interact with molecular targets like enzymes or receptors, affecting their activity through binding or inhibition. The presence of the quinoline and pyrazole moieties suggests potential interactions with nucleic acids or proteins, possibly disrupting key biological pathways.

Comparison with Similar Compounds

Compared to other quinoline or pyrazole derivatives, 7-chloro-8-[1-(methylsulfonyl)-3-phenyl-4,5-dihydro-1H-pyrazol-5-yl]-2,3-dihydro[1,4]dioxino[2,3-g]quinoline stands out due to its unique combination of functional groups and structural complexity. Similar compounds might include:

  • 7-chloroquinoline derivatives: Sharing the quinoline core but lacking the pyrazole and methylsulfonyl modifications.

  • Pyrazole derivatives: Featuring the pyrazole ring but not the quinoline backbone or dioxino ring.

  • Methylsulfonyl-substituted compounds: Including sulfonyl groups but different core structures.

Biological Activity

The compound 7-chloro-8-[1-(methylsulfonyl)-3-phenyl-4,5-dihydro-1H-pyrazol-5-yl]-2,3-dihydro[1,4]dioxino[2,3-g]quinoline is a complex heterocyclic compound that incorporates a quinoline backbone fused with a dioxino ring and a pyrazole moiety. This article explores its biological activities, including its pharmacological effects, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of the compound is C21H18ClN3O4SC_{21}H_{18}ClN_{3}O_{4}S with a molecular weight of 443.9 g/mol. The structure is characterized by various functional groups that contribute to its biological activity.

PropertyValue
Molecular FormulaC21H18ClN3O4S
Molecular Weight443.9 g/mol
Purity≥ 95%

Anticancer Activity

Recent studies have demonstrated that pyrazole derivatives exhibit significant anticancer properties. For instance, compounds with similar structures have shown cytotoxic effects against various cancer cell lines. Specifically, one study reported that a related pyrazole compound had an IC50 value of 39.70 µM against the MCF7 breast cancer cell line, indicating substantial antiproliferative activity .

The mechanism of action appears to involve the activation of caspases, which are crucial in apoptosis pathways. The cleavage of caspases 3 and 7 was noted in treated cells, suggesting that the compound may induce apoptosis through intrinsic pathways .

Anti-inflammatory Effects

Compounds containing the pyrazole ring are known for their anti-inflammatory activities. In experimental models, pyrazole derivatives have been shown to reduce inflammation markers significantly. For example, certain analogs demonstrated comparable anti-inflammatory effects to indomethacin in carrageenan-induced edema models .

The biological activity of this compound can be attributed to several mechanisms:

  • Caspase Activation : Induces apoptosis through caspase activation pathways.
  • Inhibition of Kinases : Some pyrazole derivatives inhibit various kinases involved in cancer cell proliferation and survival.
  • Modulation of Inflammatory Pathways : Alters cytokine production and reduces inflammatory responses.

Case Study 1: Anticancer Activity in MCF7 Cells

A study investigated the effects of a structurally similar pyrazole derivative on MCF7 cells. The results indicated a significant reduction in cell viability with an IC50 value of 39.70 µM. The study highlighted the role of caspase activation in mediating these effects.

Case Study 2: Anti-inflammatory Activity

Another research focused on the anti-inflammatory properties of related pyrazole compounds. In vivo models showed that these compounds effectively reduced edema and inflammation markers comparable to traditional anti-inflammatory drugs.

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, it is essential to compare it with other related compounds:

Compound NameStructure TypeIC50 (µM)Activity
Compound APyrazole39.70Anticancer
Compound BQuinoline0.26Antiproliferative
Compound CSulfonamide66.37AChE Inhibition

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